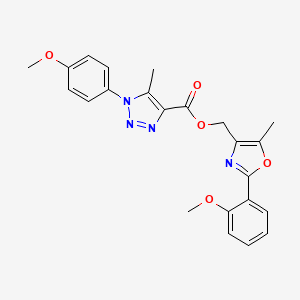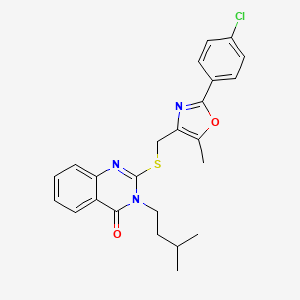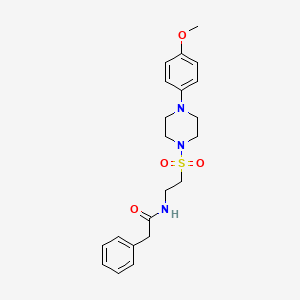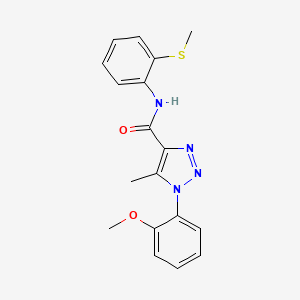![molecular formula C23H24N2O6S B2382283 2-[3-(4-メトキシベンゼンスルホニル)-4,6-ジメチル-2-オキソ-1,2-ジヒドロピリジン-1-イル]-N-(4-メトキシフェニル)アセトアミド CAS No. 946328-97-8](/img/structure/B2382283.png)
2-[3-(4-メトキシベンゼンスルホニル)-4,6-ジメチル-2-オキソ-1,2-ジヒドロピリジン-1-イル]-N-(4-メトキシフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with methoxyphenyl and sulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
科学的研究の応用
2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
準備方法
The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions:
Acylation Reactions: To introduce the acetamide group.
Cyclization Reactions: To form the pyridine ring structure.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
化学反応の分析
2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide can be compared with similar compounds such as:
- 4-Methoxyphenyl N-(4-(methylthio)phenyl)carbamate
- Tris(4-methoxyphenyl)amine
- N-(4-methoxybenzylidene)aniline
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide lies in its combination of methoxyphenyl and sulfonyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-15-13-16(2)25(14-21(26)24-17-5-7-18(30-3)8-6-17)23(27)22(15)32(28,29)20-11-9-19(31-4)10-12-20/h5-13H,14H2,1-4H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJLRSVOXZPUMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2382200.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2382205.png)
![N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2382206.png)
![3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2382208.png)


![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)

![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)
![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)
![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)

